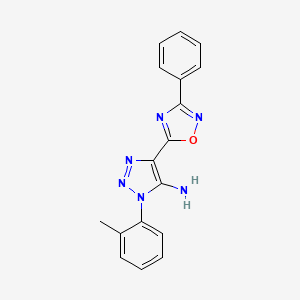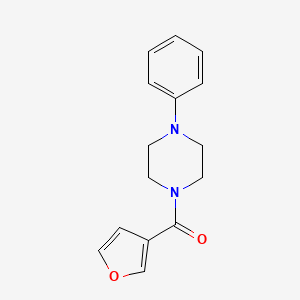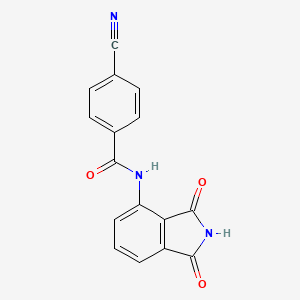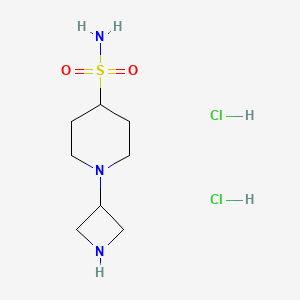![molecular formula C25H21N5O3S B2502148 2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide CAS No. 1111417-12-9](/img/structure/B2502148.png)
2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide is a structurally complex molecule that likely exhibits a range of biological activities due to its fused tricyclic scaffold. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the derivatives discussed in the research. These derivatives are known for their potential as human A3 adenosine receptor (hA3 AR) antagonists, which are important targets in the design of therapeutic agents for various diseases .
Synthesis Analysis
The synthesis of related compounds involves a Ugi four-component reaction (Ugi-4CR), which is a powerful tool for the rapid assembly of complex molecules from simple starting materials. This method is used to create N-(2-haloaryl)propynamide intermediates, which are then subjected to a copper-catalyzed tandem reaction with sodium azide to form the desired triazoloquinoxaline derivatives . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed.
Molecular Structure Analysis
The molecular structure of triazoloquinoxaline derivatives is characterized by a fused tricyclic system that includes a triazole ring. This structure is known to interact with the hA3 AR binding site, and modifications to the structure can significantly affect the binding affinity and selectivity of the compounds. For instance, the introduction of a methoxyphenyl moiety, as seen in the compound of interest, has been found to enhance potency and selectivity in related molecules .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The acetamide group, for example, could be involved in hydrogen bonding interactions, while the triazole ring might participate in coordination with metal ions due to its nitrogen atoms. The thioether linkage to the methoxyphenyl group could also undergo oxidation or serve as a site for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems suggests that it would exhibit significant polar character, which could affect its solubility in various solvents. The compound's stability, melting point, and boiling point would be determined by the strength of the intermolecular forces present, such as hydrogen bonding and pi-pi stacking interactions .
Applications De Recherche Scientifique
Human A3 Adenosine Receptor Antagonists
Research on 1,2,4-Triazolo[1,5-a]quinoxaline derivatives, including compounds with similar structures to the specified chemical, has identified these molecules as potent and selective human A3 adenosine receptor antagonists. These findings are significant for designing new therapeutic agents targeting various diseases, such as inflammatory disorders, cancer, and cardiovascular diseases, by modulating adenosine receptor activities. The selectivity and potency of these compounds can be attributed to their specific structural features, which interact favorably with the adenosine receptor binding sites (Catarzi et al., 2005).
Synthesis and Biological Activity
The synthesis and evaluation of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their analogs have been reported. These compounds, related to the specified chemical, exhibit potential biological activities due to their structural motifs. Such activities include anticonvulsant properties, suggesting these derivatives could serve as leads for developing new therapeutic agents targeting neurological disorders (Fathalla, 2015).
Anticonvulsant Agents
Further research into 1,2,4-Triazolo[4,3-a]quinoxaline derivatives has demonstrated their potential as novel anticonvulsant agents. These studies focus on the synthesis of new compounds and their evaluation in models of induced convulsions, indicating the relevance of these chemical structures in designing drugs for treating epilepsy and related seizure disorders (Alswah et al., 2013).
Adenosine Human Receptor Antagonists
Investigations into the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold have identified it as a versatile basis for developing adenosine human receptor antagonists. Compounds based on this scaffold exhibit nanomolar affinity for the hA2A adenosine receptor, highlighting their potential in treating neurological disorders, including Parkinson's disease. This research underscores the importance of the triazoloquinoxaline scaffold in medicinal chemistry for targeting specific receptor subtypes with high affinity and selectivity (Falsini et al., 2017).
Propriétés
IUPAC Name |
2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-16-10-12-17(13-11-16)26-22(31)15-29-25(32)30-21-9-4-3-8-20(21)27-24(23(30)28-29)34-19-7-5-6-18(14-19)33-2/h3-14H,15H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLSCDPFUDTJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)SC5=CC=CC(=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2502068.png)

![2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide](/img/structure/B2502072.png)
![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)

![Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2502076.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2502080.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)



